molecular formula C6H4Cl2O2 B13951197 5-(Chloromethyl)furan-3-carbonyl chloride CAS No. 246178-77-8

5-(Chloromethyl)furan-3-carbonyl chloride

Cat. No.: B13951197
CAS No.: 246178-77-8
M. Wt: 179.00 g/mol
InChI Key: JGNQGVAUJYHFBE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furan-3-carbonyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a chloromethyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Chloromethyl)furan-3-carbonyl chloride can be synthesized from 5-(chloromethyl)furfural. The process involves the oxidation of 5-(chloromethyl)furfural using tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol . The reaction is typically carried out at room temperature under air, and the product is obtained in high yield .

Industrial Production Methods

The industrial production of this compound follows a similar route, utilizing biomass-derived 5-(chloromethyl)furfural as the starting material. The use of inexpensive and readily available reagents like tert-butyl hypochlorite makes this method economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)furan-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form other derivatives.

    Substitution: The chloromethyl group can be substituted with other nucleophiles.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Chloromethyl)furan-3-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)furan-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl chloride group can undergo hydrolysis or substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which increases the electrophilicity of the chloromethyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

246178-77-8

Molecular Formula

C6H4Cl2O2

Molecular Weight

179.00 g/mol

IUPAC Name

5-(chloromethyl)furan-3-carbonyl chloride

InChI

InChI=1S/C6H4Cl2O2/c7-2-5-1-4(3-10-5)6(8)9/h1,3H,2H2

InChI Key

JGNQGVAUJYHFBE-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(=O)Cl)CCl

Origin of Product

United States

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